molecular formula C18H13BrN2OS2 B2980789 9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 332063-20-4

9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2980789
CAS No.: 332063-20-4
M. Wt: 417.34
InChI Key: UEPOEYRNQWQBCY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic framework. The structure includes a bromine atom at position 9 and two thiophen-2-yl groups at positions 2 and 4. These substituents confer unique electronic and steric properties:

  • Thiophen-2-yl groups: Contribute to π-π stacking interactions and charge-transfer capabilities.

Properties

IUPAC Name

9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS2/c19-11-5-6-15-12(9-11)14-10-13(16-3-1-7-23-16)20-21(14)18(22-15)17-4-2-8-24-17/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPOEYRNQWQBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (C18H13BrN2OS2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory properties, and its mechanism of action.

  • Molecular Formula : C18H13BrN2OS2
  • Molecular Weight : 417.34 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

Recent studies have demonstrated significant biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties. A study reported that it effectively inhibited various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Specifically, it showed potent activity against Escherichia coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. The results indicated a high radical scavenging percentage ranging between 84.16% and 90.52%, suggesting strong antioxidant potential .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound possesses substantial anti-inflammatory activity. The protection percentage against hemolysis of human red blood cells (HRBC) ranged from 86.70% to 99.25%, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and oxidative stress pathways:

  • DNA Gyrase Inhibition : The inhibition of E. coli DNA gyrase B suggests that the compound interferes with bacterial DNA replication processes.
  • Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals, thus preventing oxidative damage.
  • Membrane Stabilization : The anti-inflammatory effects may be linked to membrane stabilization properties that reduce cell lysis and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyrazolo-benzoxazine class:

StudyFindings
MDPI Study (2024)Demonstrated significant antimicrobial activity with MIC values as low as 2.50 µg/mL; strong antioxidant effects with DPPH scavenging rates up to 90% .
In Silico StudiesComputational analyses indicated favorable binding interactions with DNA gyrase B, suggesting a robust mechanism for antibacterial action .
Cytotoxicity AssaysEvaluated against various cancer cell lines; showed promising results indicating potential anticancer properties .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key analogs and their properties:

Compound Name & Source Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 9-Br, 2,5-di(thiophen-2-yl) C₂₁H₁₄BrN₂OS₂ ~453.38 (est.) High polarizability due to dual thiophene rings; moderate lipophilicity (ClogP ~4.2)
9-Br, 5-(4-butoxyphenyl), 2-(4-ethoxyphenyl) C₂₈H₂₉BrN₂O₃ 521.455 Bulky alkoxy groups increase lipophilicity (ClogP ~6.8); potential for enhanced membrane permeability
9-Cl, 5-(2,5-dimethoxyphenyl), 2-(2-thienyl) C₂₂H₁₉ClN₂O₃S 426.915 Chlorine reduces steric bulk vs. bromine; methoxy groups improve solubility in polar solvents
9-Br, 5-(4-fluorophenyl), 2-(4-methylphenyl) C₂₃H₁₈BrFN₂O 437.304 Fluorine’s electronegativity enhances binding to aromatic receptors; methyl group adds steric hindrance
6-[9-Br-2-(5-Br-thienyl)-...]benzoic acid C₂₄H₁₆Br₂N₂O₄S 604.18 Carboxylic acid group improves aqueous solubility (LogS ~-3.1 vs. ~-5.2 for target compound)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted salicylic aldehydes and acetophenones to form chalcones via Claisen-Schmidt condensation. Subsequent cyclization with hydrazine generates pyrazoline intermediates, which react with heteroaryl aldehydes (e.g., thiophene derivatives) under acidic or thermal conditions to form the benzoxazine core. Key factors include solvent choice (e.g., DMF or benzene), temperature control during cyclization, and stoichiometric ratios of hydrazine to chalcone precursors to minimize side products like unreacted intermediates .

Q. How can spectroscopic methods (e.g., FT-IR, NMR) and X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-O-C in oxazine at ~1200 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, bromo-substituted aromatic signals).
  • X-ray crystallography : Determines absolute configuration and ring puckering (e.g., non-planar benzoxazine core with pyrazoline envelope conformations, as seen in related structures) .

Q. What are the key pharmacokinetic parameters (e.g., Lipinski’s Rule of Five) for this compound, and how do structural modifications impact bioavailability?

  • Methodological Answer : Computational tools like Molinspiration or SwissADME predict parameters:

  • Molecular weight : <500 Da (critical for avoiding Rule of Five violations).
  • LogP : Optimal range of 2–3.5 to balance solubility and membrane permeability.
  • Hydrogen bond donors/acceptors : ≤5/10. The bromo and thiophene groups may increase hydrophobicity, requiring polar substituents (e.g., hydroxyls) to improve solubility .

Advanced Research Questions

Q. What role does the bromo substituent play in modulating the compound’s electronic properties and reactivity in ring-opening polymerization (ROP)?

  • Methodological Answer : The electron-withdrawing bromo group stabilizes the oxazine ring via resonance, delaying ROP initiation temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can track polymerization exotherms and thermal stability. Bromine’s steric bulk may also influence crosslink density in polybenzoxazines, affecting mechanical properties .

Q. How do conformational dynamics of the pyrazolo[1,5-c]benzoxazine core influence its potential as a COX-2 inhibitor or glycosidase inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations reveal:

  • COX-2 binding : The planar pyrazoline segment and oxazine oxygen act as H-bond acceptors, fitting into the hydrophobic active site.
  • Glycosidase inhibition : Non-planar puckering of the benzoxazine ring may mimic sugar moieties, as seen in 1,3-benzoxazine aglycones inhibiting α-glucosidase (IC₅₀ ~11 mM). Substituent positioning (e.g., para-bromo) enhances steric complementarity .

Q. Can computational models predict the binding affinity of this compound to enzymatic targets, and what molecular descriptors are critical?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like:

  • Electrostatic potential maps : Highlight regions for H-bonding (e.g., oxazine oxygen).
  • Molecular polar surface area (PSA) : Correlates with membrane permeability (ideal PSA <140 Ų).
  • Docking scores : Energy minimization with enzymes (e.g., COX-2 PDB: 5KIR) identifies key interactions (e.g., π-π stacking with thiophene groups) .

Q. How does the incorporation of thiophene groups affect the thermal stability and electronic properties of polybenzoxazines derived from this monomer?

  • Methodological Answer : Thiophene’s aromaticity enhances thermal stability (TGA shows decomposition >300°C) and increases char yield. UV-Vis and cyclic voltammetry reveal extended π-conjugation, lowering bandgap energy (2.5–3.0 eV), suitable for optoelectronic applications. Dielectric analysis confirms low permittivity (<3.0), advantageous for insulating materials .

Q. What are common side reactions during synthesis, and how can they be mitigated through purification techniques?

  • Methodological Answer :

  • Side reactions : Over-oxidation of thiophene, incomplete cyclization, or dimerization.
  • Mitigation : Use inert atmospheres (N₂/Ar) during cyclization, column chromatography (silica gel, hexane/EtOAc gradients), and recrystallization (ethanol/water mixtures) to isolate pure product. LC-MS monitors intermediate purity .

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